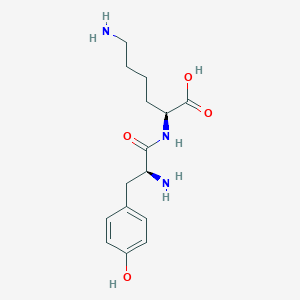

H-Tyr-Lys-OH

Vue d'ensemble

Description

“H-Tyr-Lys-OH” is a dipeptide consisting of the amino acids tyrosine (Tyr) and lysine (Lys) . The reaction of this dipeptide with diethylenetriaminepentaacetic (DTPA) cyclic anhydride yields monovalent and bivalent haptens . In vitro, the antibody conjugate prepared by coupling F(ab’)2 or Fab’ fragments of an antibody specific for the human high molecular weight melanoma associated antigen to Fab’ fragments of an antibody specific for In-DTPA complexes mediated binding of the ¹¹¹In-labeled haptens to melanoma cells .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of the dipeptide KY with diethylenetriaminepentaacetic (DTPA) cyclic anhydride . This reaction yields monovalent and bivalent haptens . The amino acids and peptides used in the synthesis were obtained from Bachem .

Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 309.37 . The chemical formula is C₁₅H₂₃N₃O₄ . The storage temperature is less than -15°C .

Applications De Recherche Scientifique

Proton Transfer and Polarizability in Proteins

A study by Kristof and Zundel (1980) investigated the hydrogen bonds between tyrosine and lysine residues. They found that these bonds play a significant role in proton transfer and polarizability within proteins. This is crucial for proton transport in biological membranes, especially in systems like bacteriorhodopsin (Kristof & Zundel, 1980).

Peptide Influence on Behavior and Memory

Research by Vécsei, Telegdy, Schally, and Coy (1982) studied the effects of a peptide including tyrosine and lysine on rat behavior. They found that it influenced memory and altered open-field activity, suggesting potential applications in understanding neurological processes and memory-related disorders (Vécsei et al., 1982).

Transdermal Peptide Delivery

A study by Abla, Naik, Guy, and Kalia (2005) examined the impact of molecular weight and charge on the transdermal delivery of dipeptides, including those containing tyrosine and lysine. This research is significant for developing new methods of drug delivery, particularly for peptides (Abla et al., 2005).

Solution and Structure of Peptides

Alexopoulos, Küsel, Sheldrick, Diederichsen, and Usón (2004) determined the crystal structure of a peptide containing tyrosine and lysine. This research provides insights into the molecular structure of peptides, which is essential for drug design and understanding protein functions (Alexopoulos et al., 2004).

Binding to Non-Opioid Receptors

Navolotskaya, Malkova, Zargarova, Lepikhova, Zav'yalov, and Lipkin (2001) explored the binding of a synthetic peptide, including tyrosine and lysine, to non-opioid receptors on T lymphocytes. This study contributes to our understanding of immune system interactions and receptor binding, which is vital for developing new immunotherapies (Navolotskaya et al., 2001).

Phenylalanine as a Radical-Specific Probe

Fisher, Schoonen, and Brownawell (2012) used phenylalanine to monitor the kinetics of hydroxyl radical formation in pyrite slurries. This research provides valuable insights into environmental chemistry and the behavior of radicals in different systems (Fisher et al., 2012).

Mécanisme D'action

Target of Action

H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.

Mode of Action

It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .

Biochemical Pathways

It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Pharmacokinetics

This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .

Result of Action

The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

Safety and Hazards

When handling “H-Tyr-Lys-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

“H-Tyr-Lys-OH” has potential applications in cancer research, particularly in the targeting of melanoma cells . The bivalent hapten exhibited much higher efficiency at targeting ¹¹¹In onto cells, both in vitro and in vivo . This suggests potential future directions in the development of targeted therapies for cancer.

Analyse Biochimique

Biochemical Properties

H-Tyr-Lys-OH has a good binding affinity with angiotensin-converting enzyme (ACE) . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

Given its interaction with ACE, it may influence cell function by modulating the activity of this enzyme .

Molecular Mechanism

These modifications can alter the activity of the proteins in which they are present, potentially influencing gene expression and cellular metabolism .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHUMAVONBBEZ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315960 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-88-1 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

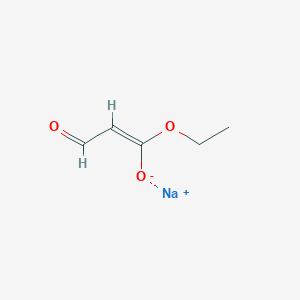

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

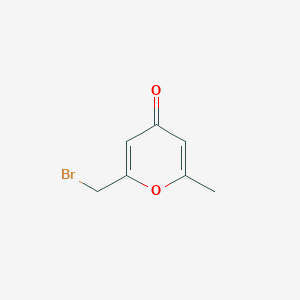

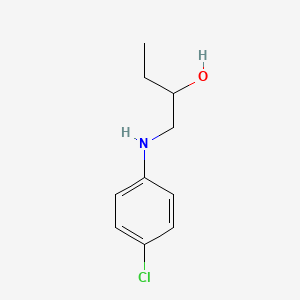

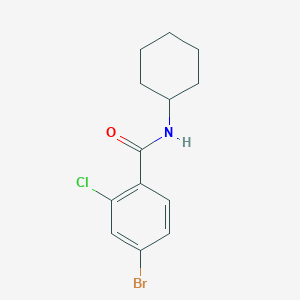

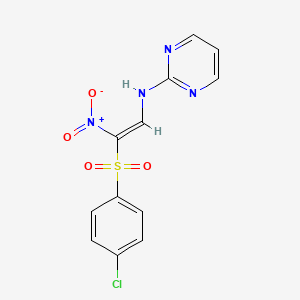

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid](/img/structure/B6331113.png)

![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)

![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)